
Kobusone
Overview
Description
Kobusone is a naturally occurring organic compound classified as a norsesquiterpenoid. It is primarily isolated from the nutgrass plant, Cyperus rotundus (Cyperaceae) . This compound is known for its aromatic and minty scent and is a colorless liquid . It has been studied for its potential biological activities, including its ability to stimulate pancreatic islet β-cell replication, making it a promising candidate for anti-diabetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kobusone can be synthesized through the oxidation of caryophyllene oxide. The process involves the use of potassium permanganate (KMnO₄) in acetone (Me₂CO) to oxidize caryophyllene oxide to the sesquiterpene ketone this compound . The reaction conditions typically involve a ketone to hydroxylamine hydrochloride (NH₂OH·HCl) mole ratio of 1:1.2 to form oximes .
Industrial Production Methods
Industrial production of this compound often involves the extraction of citronella oil from plants, followed by chemical synthesis to convert the extracted compounds into this compound . This method leverages the natural abundance of citronella oil and its derivatives.
Chemical Reactions Analysis
Reactivity of Kobusone
This compound belongs to the class of organic compounds known as ketones . Ketones are organic compounds featuring a carbonyl group bonded to two carbon atoms (R2C=O), where neither R can be a hydrogen atom . Ketones with one or more alpha-hydrogen atoms can undergo keto-enol tautomerization .
Typical reactions for ketones include nucleophilic addition. this compound's weak basicity suggests it can interact with various biological targets.
Biological Activity and Interactions
Research indicates that this compound can stimulate islet β-cell replication in vivo, suggesting potential applications for diabetes treatment . Studies suggest that this compound may interact with insulin signaling pathways, enhancing β-cell replication and potentially improving insulin sensitivity .
In db/db mice, this compound treatment decreased blood glucose levels and increased serum insulin levels by inducing islet β-cell proliferation . this compound upregulates the mRNA expression of PI3K, Akt, and cyclin D3, and downregulates that of p57 Kip2 . It is thought that this compound activates the PI3K/Akt signaling pathway, which alleviates the p57 Kip2-mediated inhibition of cyclin D family members, which in turn initiates the cell division cycle .
Comparison with Similar Compounds
This compound shares structural and functional similarities with other compounds. The table below compares this compound with other compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Caryophyllene | C15H24 | A sesquiterpene with anti-inflammatory properties |
Limonene | C10H16 | A cyclic monoterpene known for its citrus scent |
Borneol | C10H18O | A bicyclic monoterpene with medicinal properties |
Menthol | C10H20O | Known for its cooling sensation and aromatic qualities |
This compound's uniqueness lies in its specific ketonic structure and its ability to stimulate β-cell replication, which distinguishes it from other similar compounds.
Scientific Research Applications
Kobusone has several scientific research applications, including:
Mechanism of Action
Kobusone exerts its effects by stimulating the replication of pancreatic islet β-cells. It upregulates the expression of mRNAs involved in cell proliferation, such as phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and cyclin D3, while downregulating the expression of p57Kip2 . This mechanism suggests that this compound promotes β-cell proliferation through the PI3K/Akt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Isokobusone: A stereoisomer of this compound, also isolated from Cyperus rotundus.
Caryophyllene Oxide: A precursor to this compound, used in its synthesis.
Uniqueness
This compound is unique due to its ability to stimulate pancreatic islet β-cell replication, a property not commonly found in other norsesquiterpenoids . This makes it a valuable compound for diabetes research and potential therapeutic applications.
Properties
IUPAC Name |
4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETZJEZFLKASPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kobusone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24173-71-5 | |
Record name | Kobusone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
60 - 61 °C | |
Record name | Kobusone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is kobusone and where is it found?
A1: this compound is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] this compound has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]
Q2: What is the structure of this compound?
A2: this compound possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]
Q3: What are the potential therapeutic benefits of this compound?
A3: Research suggests that this compound may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that this compound administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to this compound's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []
Q4: How does this compound interact with cells to exert its effects?
A4: While the exact mechanisms of action are still under investigation, studies suggest that this compound might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, this compound treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.
Q5: Beyond its anti-diabetic potential, are there other reported biological activities of this compound?
A5: Research on this compound's bioactivity is ongoing, and it has shown promising results in other areas:
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